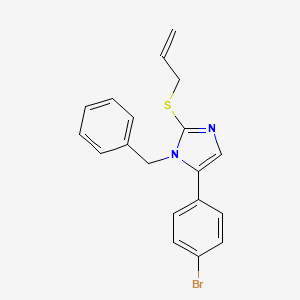

2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

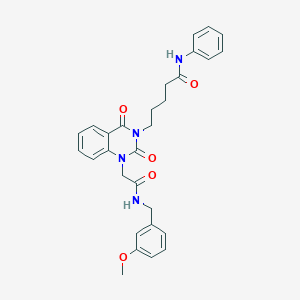

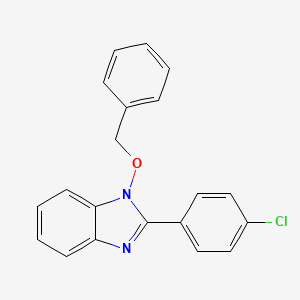

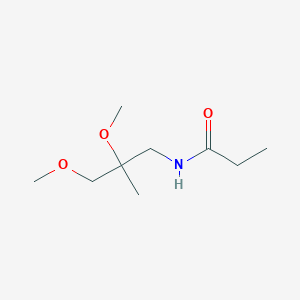

The compound “2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms. The specific substituents on this compound (allylthio, benzyl, and bromophenyl groups) suggest that it may have unique chemical properties and potential applications .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the addition of the substituent groups. The allylthio group might be added via a nucleophilic substitution reaction, the benzyl group via a Friedel-Crafts alkylation, and the bromophenyl group via electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the substituent groups and the imidazole ring. For example, the bromophenyl group might undergo further electrophilic aromatic substitution reactions, while the allylthio group might participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental measurements. These properties would be influenced by factors such as the polarity of the molecule and the presence of the bromine atom .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole, also known as 1-benzyl-5-(4-bromophenyl)-2-prop-2-enylsulfanylimidazole:

Antimicrobial Activity

2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial properties .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. Studies have shown its effectiveness against several cancer cell lines, including breast, lung, and colon cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Antioxidant Activity

This compound has been found to possess strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Antiparasitic Activity

This compound has been tested for its antiparasitic activity against various parasites. It can disrupt the life cycle of parasites and inhibit their growth. This application is particularly important in developing new treatments for parasitic infections.

These applications highlight the versatility and potential of 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole in various fields of scientific research. Each application opens up new avenues for further investigation and development.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-5-(4-bromophenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2S/c1-2-12-23-19-21-13-18(16-8-10-17(20)11-9-16)22(19)14-15-6-4-3-5-7-15/h2-11,13H,1,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWUZAWXMUFALS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2654915.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2654921.png)

![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2654932.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654934.png)